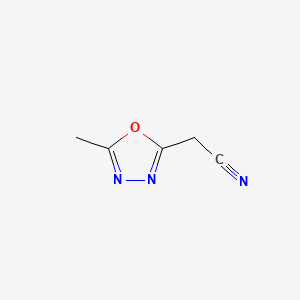

(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

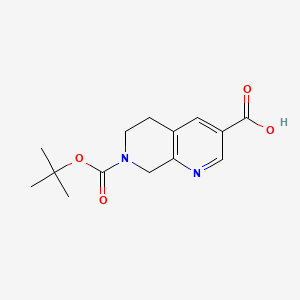

Vue d'ensemble

Description

“(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is a specialty product used in proteomics research . It is a compound with the molecular formula C5H5N3O and a molecular weight of 123.11 .

Synthesis Analysis

The synthesis of 5-methyl-1,3,4-oxadiazol-2-yl compounds often involves a condensation reaction with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This is followed by dehydrative cyclization to yield the final product .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization . This yields N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 123.11 .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound has been a focus in the synthesis and screening of novel molecules with potential antimicrobial and anti-inflammatory activities. For instance, compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit antimicrobial activity against various strains of bacteria and have been tested for their anti-inflammatory activity (Gadegoni & Manda, 2013). Similarly, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antifungal activity, demonstrating moderate to good efficacy against certain fungal strains (Shelke et al., 2014).

Optical Properties and Material Science

The optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been extensively studied, revealing their potential in materials science due to their absorption and fluorescence spectral characteristics (Jiang et al., 2012).

Energetic Materials Development

In the field of energetic materials, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized for their thermal stabilities and detonation performance. These studies provide insights into developing insensitive energetic materials with enhanced safety profiles (Yu et al., 2017).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on 1,3,4-oxadiazole derivatives has shown significant potential for metal ion detection in aqueous solutions and for imaging applications in living cells, demonstrating the versatility of these compounds in bioanalytical chemistry (Zhou et al., 2012).

Pharmacological Potential

There has been considerable interest in synthesizing 1,3,4-oxadiazole derivatives for pharmacological evaluation, including as inhibitors of specific proteins associated with lung cancer. These studies indicate the potential of such compounds in the development of new therapeutic agents (Panchal et al., 2020).

Mécanisme D'action

While the specific mechanism of action for “(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is not mentioned in the search results, 1,3,4-oxadiazole derivatives have been used in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease . They have been shown to limit tau hyperphosphorylation and aggregation into pathological tau, which is a key feature of Alzheimer’s disease and other tauopathies .

Propriétés

IUPAC Name |

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZOFWLYCRPADL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672493 |

Source

|

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130781-63-4 |

Source

|

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)